N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine
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Overview
Description
N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of N-ethylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then treated with methyl iodide to introduce the methoxy group, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer therapy, it induces apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1,3,4-thiadiazol-2-amine: Lacks the ethyl group, which may affect its biological activity.
N-methyl-5-methoxy-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
5-methoxy-1,3,4-thiadiazol-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine is unique due to the presence of both an ethyl group and a methoxy group, which contribute to its distinct chemical and biological properties. These structural features enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H9N3OS |
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Molecular Weight |
159.21 g/mol |
IUPAC Name |
N-ethyl-5-methoxy-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3OS/c1-3-6-4-7-8-5(9-2)10-4/h3H2,1-2H3,(H,6,7) |
InChI Key |
QOVMLYGDWRKNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(S1)OC |
Origin of Product |
United States |
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